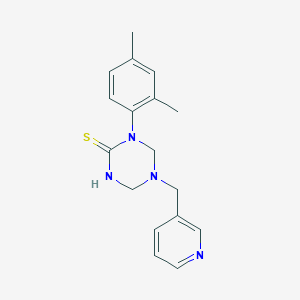
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and an acrylamide moiety conjugated with a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Acrylamide Formation: The acrylamide moiety can be synthesized by reacting acryloyl chloride with an amine precursor.
Coupling with Thiophene: The final step involves the coupling of the synthesized thiazole derivative with a thiophene ring through a Heck reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole and thiophene derivatives
科学研究应用
Medicinal Chemistry: The compound has shown promise as an inhibitor of histone deacetylases (HDACs), particularly HDAC8, which is implicated in cancer and other diseases.
Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s ability to interact with biological macromolecules has made it a subject of interest in biochemical assays and drug discovery.
作用机制
The mechanism by which (E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects involves the inhibition of HDAC8. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC8, the compound can induce hyperacetylation of histones, resulting in altered gene expression and potential therapeutic effects in cancer and other diseases .
相似化合物的比较
Similar Compounds
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another HDAC inhibitor used for peripheral T-cell lymphoma.
Belinostat: Used for the treatment of peripheral T-cell lymphoma.
Uniqueness
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its specific structural features, such as the presence of both thiazole and thiophene rings, which may confer distinct binding properties and biological activities compared to other HDAC inhibitors .
属性
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-8-9(2)17-12(13-8)14-11(15)6-5-10-4-3-7-16-10/h3-7H,1-2H3,(H,13,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBGQKKQXRBJK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5719078.png)
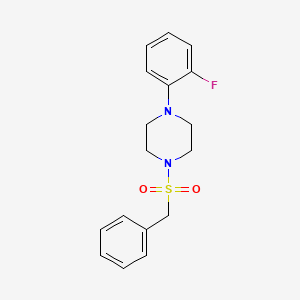
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
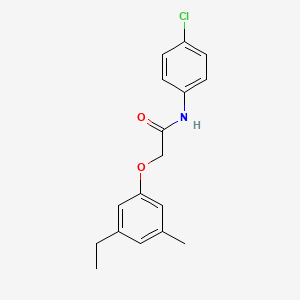
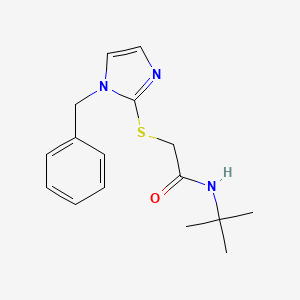
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
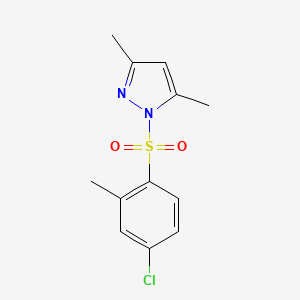
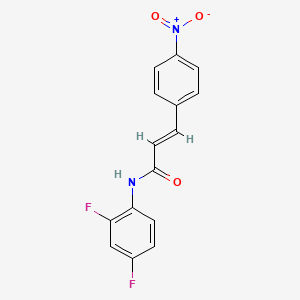
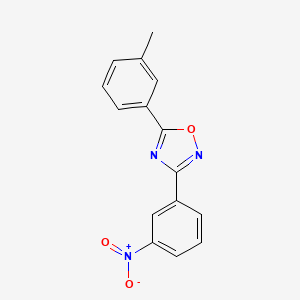
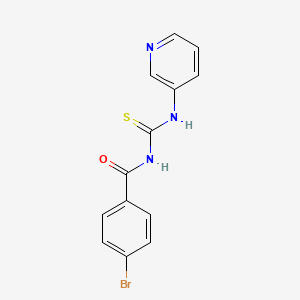
![3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B5719165.png)
![N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B5719173.png)
